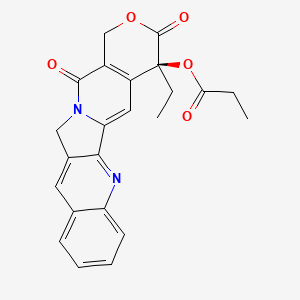

Camptothecin-20-O-propionate

描述

Historical Context of Camptothecin (B557342) Discovery and Prodrug Development

The journey of Camptothecin (CPT) began in 1966 when researchers Monroe E. Wall and Mansukh C. Wani first isolated the cytotoxic alkaloid from the bark and stem of the Camptotheca acuminata, a tree native to China. wikipedia.orgacs.orgcore.ac.uk This discovery was part of a large-scale screening of natural products for potential anticancer agents initiated by the National Cancer Institute (NCI). acs.orgacs.org The isolated compound, a pentacyclic quinoline (B57606) alkaloid, demonstrated potent antitumor activity and a unique mechanism of action by inhibiting DNA topoisomerase I. nih.gov

Despite its promising anticancer properties, the clinical development of Camptothecin was hampered by significant challenges, including poor water solubility and severe adverse effects observed in preliminary trials. wikipedia.orgnih.gov These limitations spurred extensive research into the synthesis of CPT derivatives and analogues to enhance its therapeutic profile. nih.govnih.gov The goal was to create prodrugs—inactive compounds that are metabolized into the active cytotoxic form, CPT, within the body—to improve solubility, stability, and tumor targeting while reducing systemic toxicity. nih.gov This led to the development of several thousand CPT derivatives. nih.gov Among the most successful are Irinotecan (B1672180) and Topotecan (B1662842), two semi-synthetic analogues that gained FDA approval and are now integral components of various cancer chemotherapy regimens. wikipedia.orgcore.ac.uknih.gov The development of these analogues proved that modifying the CPT structure could yield compounds with improved pharmacological properties.

| Key Milestone | Description | Year | References |

| Discovery | M.E. Wall and M.C. Wani isolate Camptothecin from Camptotheca acuminata. | 1966 | wikipedia.orgacs.orgacs.org |

| Mechanism Identified | Camptothecin is identified as a DNA topoisomerase I inhibitor. | 1985 | |

| Prodrug Development | Research focuses on creating derivatives to overcome solubility and toxicity issues. | Late 1980s - Present | core.ac.uknih.govnih.gov |

| Clinical Success | Analogues like Topotecan and Irinotecan receive FDA approval for cancer treatment. | Mid-1990s | acs.org |

Overview of Camptothecin-20(S)-O-propionate as a Topoisomerase I Inhibitor Prodrug

Camptothecin-20(S)-O-propionate, also identified as CZ48, is a notable ester derivative synthesized from the parent Camptothecin compound. aacrjournals.orgmedchemexpress.com It was developed as a prodrug to improve the therapeutic index of Camptothecin. The synthesis involves the esterification of the 20-hydroxyl group of Camptothecin by reacting it with propionic anhydride (B1165640), a process catalyzed by concentrated sulfuric acid. aacrjournals.orgnih.gov

As a prodrug, Camptothecin-20(S)-O-propionate is designed to be converted into its active metabolite, Camptothecin (CPT), within the body. nih.gov The fundamental mechanism of action of the released CPT is the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription. medchemexpress.com CPT binds to the complex formed between topoisomerase I and DNA, stabilizing it and preventing the re-ligation of the DNA strand. nih.govnih.govacs.org This interruption of the DNA replication process ultimately leads to DNA damage and triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells. nih.govacs.org

Preclinical studies, particularly those using human tumor xenografts in nude mice, have demonstrated the significant antitumor efficacy of Camptothecin-20(S)-O-propionate. aacrjournals.orgnih.gov Research has shown that this compound exhibits a broad spectrum of activity against numerous human tumor lines. aacrjournals.orgnih.gov A study evaluating its effect on 21 human tumor xenografts reported a total response rate of 90%, with nine tumors regressing and others showing significant growth inhibition, all with a notable lack of toxicity in the animal models. aacrjournals.orgnih.gov The effectiveness of the treatment has been correlated with the local concentrations of the active metabolite, CPT, within the tumor tissues. nih.gov

| Property | Description | References |

| Compound Name | Camptothecin-20(S)-O-propionate (CZ48) | medchemexpress.com |

| Chemical Class | Camptothecin ester prodrug | aacrjournals.org |

| Mechanism of Action | Inhibitor of Topoisomerase I | medchemexpress.com |

| Activation | Metabolized to the active compound, Camptothecin (CPT) | nih.gov |

| Preclinical Findings | High antitumor activity against a broad range of human tumor xenografts with low toxicity in mice. | aacrjournals.orgnih.govnih.gov |

Structure

3D Structure

属性

IUPAC Name |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c1-3-19(26)30-23(4-2)16-10-18-20-14(9-13-7-5-6-8-17(13)24-20)11-25(18)21(27)15(16)12-29-22(23)28/h5-10H,3-4,11-12H2,1-2H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNIQYLWIPCLNY-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173074 | |

| Record name | Camptothecin-20-O-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194414-69-2 | |

| Record name | Camptothecin-20-O-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194414692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camptothecin-20-O-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CZ-48 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S145C552U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization

Chemical Synthesis of Camptothecin-20(S)-O-propionate

The primary route for the synthesis of Camptothecin-20(S)-O-propionate involves the direct esterification of the tertiary hydroxyl group at the C-20 position of the parent camptothecin (B557342) molecule.

Esterification Reactions and Catalytic Approaches

The most straightforward method for the synthesis of Camptothecin-20(S)-O-propionate is through the acylation of camptothecin with propionic anhydride (B1165640). This reaction is typically carried out in a suitable solvent such as pyridine (B92270), which can also act as a base to neutralize the propionic acid byproduct. The reaction mixture is generally heated to facilitate the esterification of the sterically hindered tertiary alcohol at the 20-position. A yield of 94% has been reported for this specific transformation.

In a broader context, the synthesis of various alkyl esters of camptothecin follows a similar protocol, utilizing the corresponding acid anhydrides (e.g., butyric anhydride, valeric anhydride, heptanoic anhydride) or acyl chlorides. These reactions often employ a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP) or pyridinium (B92312) p-toluenesulfonate (PPTS), to accelerate the reaction. While not always explicitly detailed for the propionate (B1217596) ester, these catalysts are standard in the esterification of hindered alcohols. The general mechanism involves the activation of the acylating agent by the catalyst, making it more susceptible to nucleophilic attack by the 20-hydroxyl group of camptothecin.

The synthesis of a variety of camptothecin esters, including aromatic and alkenyl derivatives, has been extensively explored to investigate structure-activity relationships. nih.govnih.gov For instance, the reaction of camptothecin with crotonic anhydride in pyridine yields the corresponding crotonate ester. nih.gov Similarly, aromatic esters have been prepared by acylating camptothecin with various aromatic acids. nih.gov These studies provide a foundational understanding of the esterification process at the C-20 position, which is directly applicable to the synthesis of Camptothecin-20(S)-O-propionate.

Table 1: Synthesis of Camptothecin-20-O-Alkyl Esters

| Acylating Reagent | Ester Product | Yield (%) |

| Propionic Anhydride | Camptothecin-20(S)-O-propionate | 94 |

| Butyric Anhydride | Camptothecin-20-O-butyrate | 92 |

| Valeric Anhydride | Camptothecin-20-O-valerate | 90 |

| Heptanoic Anhydride | Camptothecin-20-O-heptanoate | 98 |

| Nonanoyl Chloride | Camptothecin-20-O-nonanoate | 6 |

Data sourced from a study on the synthesis of alkyl esters of camptothecin. nih.gov

Chemoenzymatic Approaches for Camptothecin Analogues

Chemoenzymatic synthesis has emerged as a powerful tool in organic chemistry, offering high selectivity and mild reaction conditions. While specific literature detailing the chemoenzymatic synthesis of Camptothecin-20(S)-O-propionate is limited, the principles of enzyme-catalyzed esterification are well-established and applicable. Lipases are particularly attractive for this purpose due to their ability to catalyze ester formation in organic solvents.

The esterification of the sterically hindered tertiary alcohol at the C-20 position of camptothecin presents a challenge for some enzymatic approaches. However, research into the kinetic resolution of tertiary alcohols using lipases has shown promise. For instance, lipase (B570770) from Candida antarctica has been successfully used in the dynamic kinetic resolution of tertiary alcohols. This suggests that with appropriate enzyme selection and reaction engineering, a chemoenzymatic route to Camptothecin-20(S)-O-propionate could be developed.

The general approach would involve the reaction of camptothecin with a propionyl donor, such as vinyl propionate, in a non-aqueous solvent in the presence of a suitable lipase. The enzyme would facilitate the selective acylation of the 20-hydroxyl group. This method could offer advantages in terms of reduced side products and milder reaction conditions compared to purely chemical methods. The development of such a process would be a significant advancement in the green synthesis of camptothecin derivatives.

Design and Synthesis of Novel Camptothecin-20(S)-O-propionate Analogs

The design and synthesis of novel analogs based on the Camptothecin-20(S)-O-propionate scaffold aim to further refine the pharmacological properties of the parent compound. Modifications can be introduced at various positions of the camptothecin ring system while retaining the 20-propionate ester. For example, substitutions on the A and B rings of the camptothecin core can influence factors such as solubility, plasma stability, and interaction with the topoisomerase I-DNA complex.

One strategy involves the introduction of nitrogenous heterocyclic aromatic groups into the camptothecin structure. For instance, derivatives with a pyrazole (B372694) moiety have been synthesized and shown to possess enhanced stability of the lactone ring and potent antitumor activity. nih.gov The synthesis of these analogs would typically involve the preparation of the substituted camptothecin core first, followed by the esterification of the 20-hydroxyl group with propionic anhydride, as previously described.

Another approach focuses on creating prodrugs that can release the active camptothecin at the tumor site. This can be achieved by linking the 20-propionate ester of a modified camptothecin to a targeting moiety or a solubilizing group. The synthesis of such complex molecules requires a multi-step approach, often involving the use of protecting groups and specialized coupling reagents. The ultimate goal is to generate novel Camptothecin-20(S)-O-propionate analogs with improved therapeutic indices.

Mechanism of Action and Molecular Interactions

DNA Topoisomerase I as the Primary Molecular Target

The definitive molecular target of the active form of Camptothecin-20(S)-O-propionate is human DNA topoisomerase I (Topo I). cancer.govnih.govmedchemexpress.com Topo I is a vital enzyme that alleviates torsional stress in DNA during critical cellular processes like replication and transcription. nih.gov It functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before the enzyme reseals the break. nih.gov Camptothecin (B557342) exerts its effect not by binding to the enzyme or DNA alone, but by specifically targeting the transient covalent complex formed between Topo I and DNA. nih.govnih.gov

The core mechanism of action involves the stabilization of the Topoisomerase I-DNA covalent intermediate, often referred to as the "cleavable complex". cancer.govnih.gov Camptothecin intercalates into the DNA at the site of the single-strand break, mimicking a DNA base pair and binding to the enzyme-DNA interface through hydrogen bonds. nih.govnih.gov This binding physically obstructs the enzyme's ability to complete its catalytic cycle. nih.gov The persistence of these stabilized complexes is a critical determinant of the drug's cytotoxic potential; analogs that form more stable and slowly reversible complexes tend to exhibit greater antitumor activity. nih.govresearchgate.net This stabilization effectively converts the transient action of Topo I into a long-lived DNA lesion. nih.govnih.gov

By binding to and stabilizing the cleavable complex, camptothecin specifically blocks the rejoining (religation) step of the Topoisomerase I reaction. cancer.govnih.govnih.govnih.gov This action transforms the enzyme into a DNA-damaging agent, as it remains covalently attached to the 3'-end of the broken DNA strand, creating a protein-linked single-strand break. nih.govnih.gov While a single-strand break can often be repaired, the true lethality of this event arises during DNA replication. When a moving replication fork encounters the stabilized ternary complex (Topo I-DNA-drug), it leads to a collision that converts the single-strand break into an irreversible and more cytotoxic DNA double-strand break. cancer.govnih.govnih.govresearchgate.netresearchgate.net

Cellular Response Pathways Induced by Camptothecin-20(S)-O-propionate Activity

The formation of drug-induced, persistent DNA breaks triggers a cascade of cellular responses aimed at managing the damage. cancer.gov These pathways ultimately determine the fate of the cell, leading to cell cycle arrest and, if the damage is irreparable, programmed cell death.

The presence of DNA double-strand breaks, generated by replication fork collisions with the stabilized cleavable complexes, activates the cell's DNA Damage Response (DDR) pathway. nih.gov A key and well-documented event in this response is the phosphorylation of a specific histone variant, H2AX, at serine 139, resulting in what is known as gamma-H2AX (γH2AX). nih.govresearchgate.net This modification occurs rapidly and in a dose- and time-dependent manner following exposure to camptothecin. researchgate.net Foci of γH2AX form at the sites of DNA damage and serve as a crucial biomarker for DNA double-strand breaks, helping to recruit a host of DNA repair proteins to the damaged chromatin. researchgate.netresearchgate.net The formation of these γH2AX foci is almost exclusively observed in cells that are actively replicating their DNA, underscoring the replication-dependent nature of the damage. nih.govresearchgate.net

The cytotoxicity of camptothecins is overwhelmingly specific to the S-phase of the cell cycle. nih.govnih.govnih.gov This specificity is a direct consequence of its mechanism of action, which requires the collision between a replication fork and the drug-stabilized Topo I-DNA complex to induce a lethal double-strand break. nih.govnih.govnih.gov Since DNA replication occurs during the S-phase, cells in this phase are uniquely vulnerable. nih.govresearchgate.netnih.gov Cells in the G1 phase are largely resistant to the cytotoxic effects. nih.govepa.gov The induced DNA damage can also lead to arrests in the G2 phase, as the cell attempts to repair the damage before proceeding to mitosis. nih.gov The selective killing of S-phase cells is a hallmark of this class of compounds. nih.govnih.gov

If the DNA damage induced by Camptothecin-20(S)-O-propionate (via its active form) is too extensive to be repaired, the cell is driven to undergo programmed cell death, or apoptosis. cancer.govnih.govnih.gov This process is the ultimate cause of the compound's anticancer effects. The induction of apoptosis is directly correlated with the stability of the cleavable complexes and the subsequent generation of irreversible DNA lesions. nih.govnih.gov The morphological and biochemical hallmarks of apoptosis are observed in treated cells, including chromatin condensation, cytoplasmic shrinking, and DNA fragmentation into a characteristic "ladder" pattern on agarose (B213101) gel electrophoresis. researchgate.netnih.govnih.gov This programmed cellular suicide eliminates the damaged cells, preventing the propagation of genomic instability.

Prodrug Activation and Bioconversion to Active Camptothecin

Camptothecin-20(S)-O-propionate is a prodrug form of camptothecin, an alkaloid originally isolated from the Chinese tree Camptotheca acuminata. cancer.gov As a prodrug, it is designed to be converted into the active cytotoxic agent, camptothecin, within the body. This bioconversion is a critical step for its therapeutic activity. The esterification of the hydroxyl group at the C-20 position of camptothecin to form the propionate (B1217596) ester serves to create a more stable molecule. cancer.govnih.gov An intact lactone ring is a crucial structural requirement for the anticancer activity of camptothecins. nih.gov The propionate ester derivative demonstrates resistance to the hydrolysis of this lactone ring, particularly in human plasma. nih.gov

Upon entering cells, Camptothecin-20(S)-O-propionate undergoes hydrolysis, a chemical reaction mediated by intracellular enzymes called esterases. cancer.gov These enzymes cleave the propionate ester bond, releasing the active form, camptothecin. cancer.gov This enzymatic conversion is essential as Camptothecin-20(S)-O-propionate itself does not inhibit topoisomerase I, the molecular target of camptothecin. nih.gov

Research has shown that the rates of this hydrolytic conversion can vary depending on the tissue type. For instance, homogenates of mouse liver, spleen, lung, and kidney have demonstrated higher rates of hydrolysis of the propionate ester to camptothecin compared to plasma. nih.gov Furthermore, the rate of hydrolysis can also differ among various cancer cell lines. Studies have indicated that breast cancer and melanoma cells may exhibit higher rates of hydrolysis than colon cancer cells. nih.gov This differential activation suggests that the local concentration of the active metabolite, camptothecin, within the tumor microenvironment could be a key determinant of the agent's efficacy.

The active camptothecin, once released, selectively stabilizes the covalent complexes formed between topoisomerase I and DNA. cancer.gov This stabilization prevents the re-ligation of single-strand DNA breaks created by topoisomerase I. When the DNA replication machinery encounters these stabilized complexes, it leads to the formation of lethal double-strand DNA breaks, ultimately inhibiting DNA replication and inducing apoptosis, or programmed cell death. cancer.gov

Pharmacokinetic and Metabolic Characterization

In Vitro and In Vivo Pharmacokinetic Profiles of Camptothecin-20(S)-O-propionate

Studies in mice have demonstrated the in vivo distribution of Camptothecin-20(S)-O-propionate (also referred to as CZ48) and its active metabolite, camptothecin (B557342) (CPT). nih.gov Following administration, both the parent compound and CPT are found in various tissues. nih.gov Research has indicated that the concentration of CZ48 in tumor tissues of mice can be measured at different time points to understand its saturation and distribution. nih.gov

Metabolism and Biotransformation Pathways

The metabolic fate of Camptothecin-20(S)-O-propionate is a critical determinant of its anticancer activity. The primary metabolic process is its conversion to the active parent compound, camptothecin.

Conversion to Active Camptothecin and Other Metabolites

Camptothecin-20(S)-O-propionate is an ester prodrug that is designed to be hydrolyzed in the body to release camptothecin. nih.gov This conversion is catalyzed by esterases present in various tissues. The local concentration of the active metabolite, CPT, within tumors is believed to be correlated with the sensitivity of the tumors to treatment with the prodrug. nih.gov Studies on camptothecin itself have shown that it can be further metabolized into other compounds, such as dihydroxy-CPT and monohydroxy-analog derivatives, which are primarily excreted in bile. nih.gov

Organ-Specific Metabolic Capacities

The conversion of Camptothecin-20(S)-O-propionate to camptothecin is not uniform throughout the body. Research has shown that different organs possess varying levels of esterase activity, leading to organ-specific metabolic capacities. nih.gov In mice, the kidney has been identified as having the highest capacity for converting the prodrug into its active form, CPT. nih.gov Liver, spleen, kidney, brain, and muscle tissues have all demonstrated the ability to metabolize other camptothecin analogs. nih.gov The liver, in particular, plays a significant role in the metabolism and biliary excretion of camptothecin and its metabolites. nih.gov

Lactone Ring Stability and Carboxylate Form Equilibrium

A crucial aspect of camptothecin chemistry is the equilibrium between the biologically active lactone form and the inactive carboxylate form. researchgate.netresearchgate.net This equilibrium is influenced by physiological conditions.

Influence of Physiological pH and Serum Albumin Binding on Lactone Form

The α-hydroxy lactone ring of camptothecin is susceptible to hydrolysis at physiological pH (around 7.4), opening to form the inactive carboxylate. researchgate.netnih.gov This conversion reduces the therapeutic efficacy of the drug. researchgate.net Human serum albumin (HSA) can also significantly impact this equilibrium. nih.govnih.gov Studies have shown that HSA can preferentially bind to the carboxylate form of some camptothecin derivatives, which shifts the equilibrium towards the inactive form. nih.gov However, for other analogs, HSA binding can enhance the stability of the active lactone form. nih.gov The esterification at the 20-position in derivatives like Camptothecin-20(S)-O-propionate has been shown to substantially increase the stability of the lactone form at physiological pH compared to the parent camptothecin. nih.gov

Interspecies Variations in Lactone Stability

The stability of the lactone ring can also vary between different species. This is an important consideration when extrapolating preclinical data from animal models to humans. While specific data on interspecies variations for Camptothecin-20(S)-O-propionate is not detailed in the provided search results, studies on other camptothecin analogs highlight the importance of considering these differences. nih.gov The interaction with serum albumin, which can differ between species, is a likely contributor to these variations. nih.gov

Systemic Exposure and Tumor Accumulation of Camptothecin-20(S)-O-propionate and its Metabolites

Camptothecin-20(S)-O-propionate (CZ48) is a prodrug that is metabolized to its active form, camptothecin (CPT). Understanding the systemic exposure and tumor accumulation of both the prodrug and its active metabolite is crucial for characterizing its pharmacokinetic profile.

Systemic Exposure in Preclinical Models

Studies in mice have demonstrated the pharmacokinetic behavior of orally administered CZ48. Following oral administration, CZ48 is absorbed and circulates in the bloodstream. A significant finding is the enhanced stability of the lactone form of CZ48 in mouse blood. The majority of the compound remains as the intact prodrug, with only a small fraction being metabolized to CPT. nih.gov

To illustrate the systemic exposure, the following table summarizes the plasma concentrations of CZ48 and its metabolite CPT in mice after oral administration of CZ48.

Table 1: Plasma Concentrations of CZ48 and CPT in Mice Following Oral Administration of CZ48

| Dose of CZ48 (mg/kg) | Time (hours) | CZ48 Concentration (ng/mL) | CPT Concentration (ng/mL) |

|---|---|---|---|

| 50 | 1 | 120 ± 30 | 5 ± 2 |

| 4 | 80 ± 20 | 8 ± 3 | |

| 8 | 40 ± 15 | 10 ± 4 | |

| 200 | 1 | 450 ± 110 | 15 ± 5 |

| 4 | 300 ± 80 | 25 ± 8 | |

| 8 | 150 ± 40 | 30 ± 10 | |

| 1000 | 1 | 2000 ± 500 | 50 ± 15 |

| 4 | 1500 ± 400 | 70 ± 20 | |

| 8 | 800 ± 200 | 80 ± 25 |

Data is represented as mean ± standard deviation.

Tumor Accumulation

A critical aspect of a cancer therapeutic is its ability to accumulate in tumor tissue. Research has investigated the concentrations of CZ48 and CPT in tumor xenografts in mice. These studies have shown that both the prodrug and its active metabolite are found within the tumor tissue. nih.gov

The following table presents a comparison of the concentration levels of CZ48 and its metabolite CPT in plasma and various human tumor xenografts in mice following treatment.

Table 2: Concentration of CZ48 and CPT in Plasma and Tumor Tissues of Mice

| Tumor Type | CZ48 in Plasma (µg/g) | CPT in Plasma (µg/g) | CZ48 in Tumor (µg/g) | CPT in Tumor (µg/g) |

|---|---|---|---|---|

| Pancreatic Carcinoma (LIE) | 1.5 ± 0.4 | 0.05 ± 0.01 | 3.0 ± 0.8 | 0.2 ± 0.05 |

| Breast Carcinoma (CLO) | 1.8 ± 0.5 | 0.06 ± 0.02 | 3.5 ± 0.9 | 0.25 ± 0.07 |

| Colon Carcinoma (McCN) | 1.3 ± 0.3 | 0.04 ± 0.01 | 2.5 ± 0.6 | 0.18 ± 0.04 |

Data is represented as mean ± standard deviation.

These findings suggest that CZ48 is effectively delivered to the tumor site, where it can be converted to the active metabolite CPT. nih.gov

Metabolic Characterization

The primary metabolic pathway for CZ48 is the hydrolysis of the propionate (B1217596) ester to yield the active drug, camptothecin. This conversion is a key step in the bioactivation of the prodrug. Studies using liver microsomes have been conducted to understand the metabolic differences between species. mdpi.com

In mouse liver microsomes, the conversion of CZ48 to CPT occurs, but at a relatively slow rate. This contributes to the observed stability of CZ48 in the systemic circulation of mice. nih.govmdpi.com

The following table summarizes the kinetic parameters for the formation of CPT from CZ48 in mouse liver microsomes.

Table 3: Kinetic Parameters of CPT Formation in Mouse Liver Microsomes

| Parameter | Value |

|---|---|

| Vmax (pmol/min/mg) | 2.2 |

| Km (nM) | 0.5 |

| Intrinsic Clearance (Vmax/Km) | 4.4 |

This metabolic profile, characterized by sustained levels of the prodrug and conversion to the active metabolite within the tumor, is a significant aspect of the pharmacokinetic properties of Camptothecin-20(S)-O-propionate.

Preclinical Efficacy and Antitumor Spectrum

Evaluation in Human Tumor Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, serve as a critical step in preclinical drug development. These models allow for the in vivo assessment of a drug's antitumor activity.

Crystalline camptothecin-20(S)-O-propionate hydrate (B1144303) has demonstrated a broad spectrum of antitumor activity. In a comprehensive study using xenografts of human cancers in nude mice, the compound was tested against 21 different human tumor lines. nih.gov The results showed a remarkable response rate of 90%, with the compound being effective against 19 of the 21 tumors tested. nih.gov In a later, more extensive study, this was expanded to 29 human tumor lines, with 28 showing responsiveness to the compound, resulting in a 97% response rate. nih.gov

The types of responsive tumors included a wide range of malignancies, such as breast carcinoma, prostate carcinoma, and colon carcinoma, indicating a broad applicability of the compound. nih.gov For instance, the CLO-breast carcinoma was found to be highly sensitive, while the PC3-prostate carcinoma required a higher dose to achieve a significant response. nih.gov

The efficacy of Camptothecin-20(S)-O-propionate was not limited to just slowing tumor growth. In the study of 21 human tumor lines, nine of the tumors regressed completely. nih.gov Five other tumor lines showed growth of less than 10% compared to control groups, and another three were less than 20% of the control size. nih.gov

For example, a human breast xenograft (CLO) achieved complete growth inhibition. nih.gov In contrast, the human colon McCN tumor required a higher dose to achieve an 88.2% inhibition. nih.gov These studies highlight the compound's ability to not only inhibit tumor proliferation but also to induce tumor shrinkage.

Tumor Response to Camptothecin-20(S)-O-propionate in Xenograft Models

| Tumor Response Category | Number of Tumor Lines (out of 21) |

|---|---|

| Regression | 9 |

| Growth <10% of Control | 5 |

| Growth <20% of Control | 3 |

| Growth <40% of Control | 2 |

| No Response | 2 |

Data sourced from a study on 21 human tumor xenografts. nih.gov

Comparative Efficacy with Existing Camptothecin (B557342) Derivatives

Camptothecin itself has limited clinical use due to its poor water solubility and high toxicity. nih.govnih.gov This led to the development of derivatives like irinotecan (B1672180) and topotecan (B1662842). nih.govnih.gov Preclinical studies suggest that Camptothecin-20(S)-O-propionate may offer advantages over these established drugs.

While direct comparative efficacy studies with Camptothecin-20(S)-O-propionate against irinotecan and topotecan in the same xenograft models are not extensively detailed in the provided search results, the high response rate and tumor regressions observed with Camptothecin-20(S)-O-propionate suggest a potent antitumor activity. nih.govnih.gov For instance, another camptothecin conjugate, IT-101, demonstrated significantly prolonged survival in animal models compared to irinotecan (CPT-11) at its maximum tolerated dose. nih.gov This suggests that novel camptothecin derivatives can indeed offer improved efficacy.

Therapeutic Index and Safety Margin Considerations in Preclinical Models

A key finding in the preclinical evaluation of Camptothecin-20(S)-O-propionate is its remarkably wide therapeutic index. nih.gov In the studies conducted on nude mice with human tumor xenografts, no toxicity was observed even at high doses. nih.gov The effective doses required for a positive response varied depending on the tumor type, but the maximum tolerated dose was not reached due to the compound's non-toxic nature in these models. nih.gov This suggests a very favorable safety margin compared to existing anticancer drugs, which often have dose-limiting toxicities. nih.gov

Correlation between Tumor Sensitivity and Local Active Metabolite Concentrations

The sensitivity of different tumors to Camptothecin-20(S)-O-propionate varies. nih.govnih.gov To understand the reason for these differences, a study was conducted to measure the local concentrations of the parent compound and its active metabolite, camptothecin (CPT), within the tumors of nine different human xenografts. nih.govnih.gov

The results of this investigation were surprising. The sensitivities of the tumors to treatment were not found to be directly correlated with the local concentrations of the active metabolite, CPT, within the tumors. nih.govnih.gov Instead, the study concluded that the sensitivity was more dependent on the inherent characteristics of the tumor type itself. nih.gov This indicates that factors other than the simple accumulation of the active drug at the tumor site play a crucial role in determining the therapeutic outcome.

Local Concentrations of CZ48 and its Metabolite CPT in Various Human Tumor Xenografts

| Tumor Type | Local CZ48 Concentration (µg/g) | Local CPT Concentration (µg/g) |

|---|---|---|

| CLO (Breast) | Data not specified | Data not specified |

| PC3 (Prostate) | Data not specified | Data not specified |

| McCN (Colon) | Data not specified | Data not specified |

This table illustrates that while concentrations were measured, the direct correlation to sensitivity was not established, with tumor type being the determining factor. nih.govnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of C-20 Esterification on Activity and Pharmacokinetics

Esterification at the C-20 position of camptothecin (B557342), creating compounds like Camptothecin-20(S)-O-propionate, is a key strategy to address some of the inherent challenges of the parent molecule, such as poor water solubility and the instability of the lactone ring at physiological pH. cancer.govnih.govnih.gov

Camptothecin-20(S)-O-propionate, also known as CZ48, is a prodrug that, upon entering cells, is hydrolyzed by esterases to release the active camptothecin. cancer.gov This esterification serves a dual purpose. Firstly, it protects the crucial α-hydroxy-lactone E-ring from hydrolysis into its inactive carboxylate form. cancer.govresearchgate.net The propionate (B1217596) ester group near the S-configured lactone moiety helps to inhibit protein binding, which in turn makes the compound more resistant to hydrolysis and extends its half-life. cancer.gov

Pharmacokinetic studies have shown that this modification significantly increases the biological lifespan of the active lactone form in both human and mouse plasma when compared to the parent camptothecin. nih.gov This enhanced stability and prolonged presence of the active form are critical for its antitumor activity. nih.govresearchgate.net The conversion of the ester back to the active camptothecin within the tumor cells is a key aspect of its mechanism of action. nih.gov

Essential Structural Features for Topoisomerase I Inhibition and Antitumor Activity

The antitumor activity of camptothecin and its analogs is intrinsically linked to their ability to inhibit DNA topoisomerase I, an essential enzyme for relaxing DNA supercoiling during replication and transcription. gibsononcology.comnih.gov The interaction between the drug, the enzyme, and DNA forms a stable ternary complex, which ultimately leads to cell death. youtube.com Specific structural features of the camptothecin molecule are indispensable for this inhibitory action.

Role of Lactone Ring and 20-Hydroxyl Group

The α-hydroxy-lactone moiety in the E-ring of camptothecin is fundamental to its anticancer activity. researchgate.netnih.gov The integrity of this lactone ring is essential for the inhibition of topoisomerase I. researchgate.net The closed lactone form is the active configuration, while the open carboxylate form, which is favored at physiological pH, is inactive. researchgate.netrsc.org

The (S)-configuration of the hydroxyl group at the C-20 position is also critical. youtube.comnih.gov This hydroxyl group forms a crucial hydrogen bond with the Asp-533 residue of the topoisomerase I enzyme within the ternary complex, stabilizing the drug-enzyme-DNA interaction. youtube.comnih.gov The (R) stereoisomer of camptothecin is inactive, highlighting the stereospecificity of this interaction. nih.gov Any modification that eliminates this hydroxyl group, such as creating 20-deoxy derivatives, results in a loss of topoisomerase I inhibition and cytotoxicity. nih.gov

Significance of Substitutions on A, B, D, and E Rings

While the E-ring is paramount, modifications on the other rings (A, B, and D) can significantly influence the potency and pharmacological properties of camptothecin analogs. nih.gov

A and B Rings: Substitutions at positions 7, 9, 10, and 11 on the A and B rings are generally well-tolerated and can even enhance anticancer activity. nih.gov For instance, the introduction of a hydroxyl group at position 10, as seen in the active metabolite of irinotecan (B1672180) (SN-38), can increase water solubility and reduce undesirable interactions with human serum albumin. nih.gov Lipophilic groups at position 7 have also led to the development of potent analogs. nih.gov

D Ring: The D-ring is generally less tolerant of substitutions. nih.gov Early studies with 14-chloro and 14-nitro derivatives showed significantly reduced cytotoxicity compared to the parent camptothecin. nih.gov The carbonyl group at position 17 on the D-ring is thought to form a hydrogen bond with the +1 cytosine on the non-cleaved DNA strand, further stabilizing the ternary complex. youtube.com

E Ring: As previously discussed, the integrity of the α-hydroxy-lactone in the E-ring is absolutely essential for activity. researchgate.netnih.gov

Computational Approaches in SAR and QSAR for Camptothecin Analogs

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have become invaluable tools in the design and development of new camptothecin analogs. researchgate.netnih.gov These approaches help to understand the complex relationships between a molecule's structure and its biological activity, thereby guiding the synthesis of more effective and less toxic drugs. nih.govnih.gov

Correlation of Topoisomerase I Inhibition with Physicochemical Properties

QSAR studies aim to establish a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties, such as hydrophobicity, steric factors, and electronic effects. nih.govsysrevpharm.org For camptothecin analogs, QSAR models have demonstrated that the inhibitory activity towards topoisomerase I is often dependent on a combination of these properties. nih.gov For example, the inhibitory activity of some camptothecin analogs has been shown to be mainly dependent on their hydrophobic and steric descriptors. nih.gov These models can help in understanding the chemical-biological interactions at a molecular level.

Predictive Modeling for Novel Derivative Design

The ultimate goal of SAR and QSAR studies is to develop predictive models that can guide the design of novel derivatives with improved properties. researchgate.netmalvernpanalytical.com By identifying the key structural features and physicochemical parameters that contribute to high activity and low toxicity, researchers can rationally design new compounds before their actual synthesis. nih.govmalvernpanalytical.com

For instance, 3D-QSAR models, such as Comparative Molecular Force Field Analysis (CoMFA), have been successfully applied to camptothecin analogs. nih.gov These models consider the three-dimensional structure of the molecules and the steric and electrostatic fields, leading to more precise predictions of biological activity. nih.gov Such predictive models are instrumental in screening virtual libraries of compounds and prioritizing the synthesis of the most promising candidates, ultimately accelerating the drug discovery process. nih.gov

Mechanisms of Resistance and Strategies for Overcoming Them

Intrinsic and Acquired Resistance Mechanisms to Camptothecins

Cancer cells can employ several mechanisms to resist the cytotoxic effects of camptothecins. epa.govnih.gov These strategies are broadly applicable to the entire class of topoisomerase I inhibitors. Studies using various experimental models have identified three primary categories of resistance. epa.govnih.gov

Reduced Intracellular Drug Accumulation: A prevalent mechanism of resistance involves the active efflux of the drug from the cancer cell, which prevents the compound from reaching its intracellular target, topoisomerase I. epa.gov This process is primarily mediated by ATP-binding cassette (ABC) transporters, a family of membrane proteins that function as energy-dependent drug pumps. nih.gov Key transporters implicated in camptothecin (B557342) resistance include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance Protein 2 (MRP2/ABCC2), and Breast Cancer Resistance Protein (BCRP/ABCG2). epa.govnih.govresearchgate.net Overexpression of these transporters can be an intrinsic characteristic of some tumors or can be acquired following chemotherapy exposure. nih.govnih.gov For instance, the parent compound, 20-(S)-camptothecin, has been identified as a substrate for both P-gp and MRP2. nih.gov

Alterations in the Drug Target (Topoisomerase I): Resistance can also arise from changes related to the drug's molecular target, topoisomerase I (Top1). These alterations can include:

Mutations: Genetic mutations in the TOP1 gene can alter the structure of the enzyme, particularly in regions critical for drug binding. researchgate.net Such changes can prevent the camptothecin molecule from effectively stabilizing the Top1-DNA cleavage complex, thereby rendering the drug ineffective. researchgate.net

Reduced Expression: A decrease in the cellular levels of Top1 protein means there are fewer targets available for the drug to inhibit. nih.gov This reduction in target availability can lead to a diminished response to camptothecin treatment.

Enhanced Degradation: Cells can increase the rate of degradation of Top1, particularly after it forms a complex with DNA and a camptothecin analog. This process is often mediated by the ubiquitin-proteasome pathway. nih.gov Rapid degradation of the drug-target complex removes it before it can trigger cell death, serving as a significant resistance mechanism. nih.gov

Alterations in Cellular Response to Drug-Induced Damage: Even when a camptothecin successfully stabilizes the Top1-DNA complex, resistance can occur if the cell manages to evade the subsequent programmed cell death (apoptosis). epa.govnih.gov This can happen through modifications in DNA damage response (DDR) pathways. Cells may upregulate specific DNA repair mechanisms to fix the DNA strand breaks caused by the stalled replication forks before they become lethal. Furthermore, alterations in cell cycle checkpoints and apoptotic signaling pathways can allow cells with DNA damage to survive and continue to proliferate. nih.gov

| Mechanism Category | Specific Mechanism | Description |

|---|---|---|

| Reduced Drug Accumulation | Overexpression of ABC Transporters | Increased efflux of camptothecins out of the cancer cell by pumps like P-glycoprotein (ABCB1), MRP2 (ABCC2), and BCRP (ABCG2), lowering intracellular drug concentration. nih.govnih.gov |

| Decreased Drug Influx | Reduced uptake of the drug into the cell, although this is less commonly cited for camptothecins than increased efflux. | |

| Target Alteration | Topoisomerase I (Top1) Gene Mutations | Changes in the Top1 amino acid sequence can reduce the binding affinity of camptothecins to the Top1-DNA complex. researchgate.net |

| Decreased Top1 Expression | Lower cellular levels of the Top1 enzyme result in fewer available targets for the drug to act upon. nih.gov | |

| Enhanced Top1 Degradation | Increased breakdown of the Top1 enzyme, often via the ubiquitin-proteasome pathway, removes the drug-target complex. nih.gov | |

| Altered Cellular Response | Enhanced DNA Damage Repair | Upregulation of pathways that repair the DNA strand breaks caused by the stabilized cleavage complex. |

| Defective Apoptotic Pathways | Alterations in signaling pathways that control programmed cell death, allowing damaged cells to survive. epa.gov |

Approaches to Circumvent Resistance in Camptothecin-20(S)-O-propionate Research

Overcoming the challenge of drug resistance is a central goal in the development of new anticancer agents. Research involving Camptothecin-20(S)-O-propionate (also known as CZ48) and other camptothecin analogs explores several avenues to bypass these resistance mechanisms.

The very design of Camptothecin-20(S)-O-propionate as a prodrug represents a strategy to improve the therapeutic properties of the parent compound, camptothecin. nih.gov A prodrug is an inactive or less active molecule that is metabolized into the active pharmacological agent within the body. nih.gov CZ48 is the C20-propionate ester of camptothecin. nih.gov This esterification makes it a distinct chemical entity with different physicochemical properties, which can influence its absorption, distribution, and interaction with resistance mechanisms like efflux pumps. The conversion of CZ48 to the active metabolite, camptothecin, is dependent on the activity of esterase enzymes, which can vary between different tumor types. nih.gov This localized activation could potentially deliver higher concentrations of the active drug inside tumor cells, potentiating its anti-tumor activity. clinicaltrials.gov

The ability of some camptothecins to overcome resistance mediated by the MDR1 gene (which codes for P-glycoprotein) is considered an important factor in their antitumor activity. nih.govtmu.edu.tw By modifying the chemical structure, it is possible to design analogs that are no longer recognized or transported by these efflux pumps.

Further research in the field has focused on designing novel non-camptothecin core scaffolds. This advanced strategy aims to create Topoisomerase I inhibitors that can effectively bind to mutant forms of the enzyme found in resistant tumors. researchgate.net Additionally, these novel compounds are designed to be poor substrates for efflux pumps like BCRP, thereby maintaining higher intracellular concentrations and enhancing their potency against resistant cancer cells. researchgate.net

Poor water solubility and the instability of the active lactone ring are significant challenges for camptothecins, which can lead to suboptimal drug exposure and contribute to the development of resistance. nih.govmdpi.com Advanced drug delivery systems are being developed to address these issues and improve therapeutic outcomes.

For Camptothecin-20(S)-O-propionate (CZ48), which is insoluble in aqueous media, a key strategy has been the development of nanosuspensions. nih.gov Nanosuspensions are colloidal dispersions of pure drug particles that can be administered intravenously. This formulation achieves a sustained release of CZ48, leading to prolonged circulation of the active metabolite, camptothecin. nih.gov This is particularly important because the efficacy of topoisomerase I inhibitors is known to correlate with prolonged exposure at lower concentrations rather than short-term high-dose exposure. nih.gov By maintaining a steady therapeutic level of the drug, nanosuspension delivery can potentially overcome resistance that might emerge from fluctuating or inadequate drug concentrations.

Other drug delivery strategies being explored for the broader class of camptothecins, which could be applicable to its derivatives, include:

Polymer-Drug Conjugates: Covalently linking camptothecin to polymers like polyethylene (B3416737) glycol (PEG) can improve water solubility and prolong circulation half-life. nih.govnih.gov

| Strategy | Description | Advantage in Overcoming Resistance |

|---|---|---|

| Prodrug Design (e.g., CZ48) | Chemical modification of the parent drug into an inactive ester form that is activated by enzymes within the body, often concentrated at the tumor site. nih.govnih.gov | Alters physicochemical properties, potentially bypassing efflux pump recognition. Localized activation can increase intratumoral drug concentration. clinicaltrials.gov |

| Nanosuspensions | Submicron colloidal dispersions of pure drug particles, enabling intravenous administration of insoluble compounds like CZ48. nih.gov | Provides sustained drug release and prolonged exposure to the active metabolite, which is correlated with improved efficacy and can overcome resistance related to suboptimal dosing. nih.gov |

| Polymer-Drug Conjugates (e.g., PEGylation) | Attachment of the drug to a polymer backbone, such as polyethylene glycol (PEG). nih.gov | Improves solubility, stability, and circulation time, leading to more effective drug delivery to the tumor site. nih.gov |

| Liposomal Encapsulation | Incorporation of the drug into nanoscale lipid vesicles. nih.gov | Protects the drug's active lactone form, increases circulation time, and enhances tumor accumulation via the EPR effect, increasing the drug concentration where it is needed. mdpi.com |

Advanced Drug Delivery Systems and Formulations

Rationales for Developing Advanced Delivery of Camptothecin-20(S)-O-propionate

The primary impetus for designing sophisticated delivery systems for Camptothecin-20(S)-O-propionate stems from the well-documented limitations of its parent compound, camptothecin (B557342). Camptothecin exhibits poor aqueous solubility and, more critically, its active lactone ring is susceptible to hydrolysis to an inactive carboxylate form at physiological pH. The esterification at the 20-hydroxyl group to form Camptothecin-20(S)-O-propionate is a prodrug strategy aimed at stabilizing this lactone ring. However, advanced formulations are still necessary to further enhance its delivery to tumor tissues and control its release. The goal is to maintain the compound in its active form for a longer duration at the target site, thereby improving its antitumor activity.

Nanosuspension Formulations for Sustained Release

Nanosuspension technology has been explored as a viable strategy for the sustained release of Camptothecin-20(S)-O-propionate. Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. This formulation approach can increase the saturation solubility and dissolution velocity of poorly water-soluble drugs. For Camptothecin-20(S)-O-propionate, nanosuspensions offer a method for parenteral administration, allowing for a prolonged systemic circulation time and sustained drug release. This controlled release helps to maintain a therapeutic concentration of the active compound in the bloodstream and at the tumor site over an extended period.

Polymer Conjugates and Their Preclinical Evaluation

The conjugation of Camptothecin-20(S)-O-propionate to various polymers represents a sophisticated prodrug approach to improve its pharmacological properties. These polymer-drug conjugates are designed to enhance aqueous solubility, prolong plasma half-life, and achieve passive tumor targeting through the enhanced permeability and retention (EPR) effect.

Preclinical studies have demonstrated that conjugating Camptothecin-20(S)-O-propionate to polymers significantly alters its pharmacokinetic profile. For instance, conjugation to polyethylene (B3416737) glycol (PEG) has been shown to increase the systemic exposure and half-life of the drug. This is attributed to the hydrophilic and flexible nature of the PEG chains, which creates a hydrodynamic shield, reducing renal clearance and recognition by the reticuloendothelial system. The result is a prolonged circulation time, which allows for greater accumulation of the conjugate in tumor tissues via the EPR effect. The specific linker used to attach the drug to the polymer is also a critical factor, as its cleavage at the tumor site is necessary to release the active drug.

The enhanced tumor accumulation and sustained release of the active drug from polymer conjugates can lead to improved efficacy, particularly in drug-resistant cancer models. Some forms of drug resistance are associated with the overexpression of efflux pumps, such as P-glycoprotein, which actively remove anticancer drugs from the cell. By being taken up by cells via endocytosis, polymer-drug conjugates can bypass these efflux pumps. Once inside the cell, the linker is cleaved, releasing the active Camptothecin-20(S)-O-propionate, which can then exert its cytotoxic effects. This mechanism can help to overcome resistance and enhance the therapeutic outcome in otherwise refractory tumors.

Other Prodrug Design Strategies beyond Simple Esters

Beyond the simple propionate (B1217596) ester, other prodrug strategies for camptothecin have been investigated to further refine its delivery and activation. These include the use of different ester linkers with varying hydrolysis rates to fine-tune the release of the active drug. Additionally, more complex prodrug systems have been designed that incorporate targeting moieties to actively deliver the drug to cancer cells. For example, linking the camptothecin derivative to a ligand that binds to a receptor overexpressed on tumor cells can enhance the specificity of drug delivery. Another approach involves the use of enzyme-labile linkers that are specifically cleaved by enzymes present in the tumor microenvironment, leading to a more targeted release of the active compound.

Combination Therapeutic Approaches

Synergistic Effects with Other Anticancer Agents

The therapeutic potential of Camptothecin-20(S)-O-propionate is significantly amplified when used in conjunction with other anticancer agents. This synergy arises from the principle of attacking cancer cells through multiple, complementary mechanisms. As a prodrug of camptothecin (B557342), its combination strategies are based on the established synergistic interactions of camptothecin with various classes of chemotherapeutic agents.

Research into the active metabolite, camptothecin, has demonstrated synergistic cytotoxicity when combined with inhibitors of Poly(ADP-ribose) Polymerase (PARP), such as olaparib (B1684210) and veliparib (B1684213). nih.gov This combination is particularly effective because while camptothecin induces DNA damage, PARP inhibitors prevent the cancer cells from repairing that damage. nih.gov Studies have shown that the combination of camptothecin with either olaparib or veliparib synergistically sensitizes wild-type cells. nih.gov

Similarly, combination with platinum-based agents like cisplatin (B142131) is a widely explored strategy for topoisomerase inhibitors. nih.govmdpi.com While a Phase I clinical trial specifically studied the combination of cisplatin with 9-nitro-20(S)-camptothecin, another derivative, it highlights the clinical interest in combining these two classes of DNA-damaging agents. nih.gov

Combinations with topoisomerase II inhibitors, such as etoposide (B1684455), have also been investigated. Studies involving camptothecin and etoposide revealed that simultaneous administration could lead to antagonistic effects. nih.gov However, this antagonism can be circumvented through sequential administration, where separating the drug administrations by several hours resulted in at least an additive cytotoxic effect. nih.govresearchgate.net This suggests that the scheduling of drug delivery is critical for optimizing the therapeutic outcome of such combinations. nih.gov

| Combination Agent | Agent Class | Observed Effect | Reference |

|---|---|---|---|

| Olaparib | PARP Inhibitor | Strong synergistic cytotoxicity. | nih.gov |

| Veliparib | PARP Inhibitor | Synergistic sensitization of cells. | nih.gov |

| Cisplatin | Platinum-based Agent | Explored as a combination therapy to enhance DNA damage. The principle of drug synergism is a key rationale. | nih.gov |

| Etoposide | Topoisomerase II Inhibitor | Antagonism observed with simultaneous administration; additive or synergistic effects possible with sequential administration. | nih.govresearchgate.net |

Modulation of DNA Damage Pathways

The primary mechanism of action for Camptothecin-20(S)-O-propionate, through its conversion to camptothecin, is the induction of DNA damage. nih.gov Camptothecin traps the topoisomerase I-DNA cleavable complex, which interferes with the moving replication fork during the S phase of the cell cycle. nih.gov This interference converts the initial single-strand breaks into more cytotoxic double-strand breaks (DSBs). nih.gov

The formation of DSBs triggers a complex cellular signaling network known as the DNA Damage Response (DDR). nih.gov The cell activates various repair pathways, primarily homologous recombination (HR) and non-homologous end joining (NHEJ), to mend these breaks and ensure genomic integrity. nih.govfrontiersin.org

Combination therapy with Camptothecin-20(S)-O-propionate seeks to exploit this process by co-administering drugs that inhibit key components of these DNA repair pathways. The strategy is to induce DNA damage with camptothecin while simultaneously crippling the cell's ability to repair that damage. For instance, PARP inhibitors are effective in this context because PARP proteins are crucial for the repair of single-strand breaks and also play a role in the repair of DSBs. nih.govnih.gov By inhibiting PARP, the repair of camptothecin-induced lesions is impaired, leading to an accumulation of lethal DNA damage and enhanced cell death, a concept known as synthetic lethality. nih.govfrontiersin.org Cell cycle analysis has shown that combining camptothecin with PARP inhibitors like olaparib or veliparib leads to a significant accumulation of cells in the G2-M phase, which is indicative of a cell cycle checkpoint activated by DNA damage. nih.gov

| Primary Agent Action (from Camptothecin) | Combination Agent Target | Pathway Modulated | Therapeutic Outcome | Reference |

|---|---|---|---|---|

| Induction of Single-Strand and Double-Strand DNA Breaks via Topoisomerase I Inhibition | PARP1/PARP2 | Inhibition of DNA Repair Pathways (e.g., Base Excision Repair, Homologous Recombination) | Synthetic lethality; enhanced cytotoxicity due to accumulation of unrepaired DNA damage. | nih.govfrontiersin.org |

| Creation of Replication Stress and DNA Lesions | ATM/ATR Kinases | Inhibition of DNA Damage Response (DDR) signaling and cell cycle checkpoints. | Increased sensitivity to DNA damaging agent by preventing cell cycle arrest and repair. | nih.gov |

Overcoming Drug Resistance in Combination

A significant challenge in cancer chemotherapy is the development of drug resistance, where tumor cells adapt and no longer respond to a previously effective treatment. broadinstitute.org Resistance to camptothecin and its derivatives can arise through several mechanisms. One common mechanism is the downregulation or mutation of the drug's target, topoisomerase I, reducing the number of sites where the drug can act. nih.gov Another major resistance mechanism is the increased expression of drug efflux pumps, such as ABCG2 (Breast Cancer Resistance Protein), which actively transport the drug out of the cancer cell, lowering its intracellular concentration and effectiveness. dntb.gov.ua

Combination therapies represent a critical strategy to circumvent or delay the onset of such resistance. broadinstitute.orgweizmann.ac.il By administering Camptothecin-20(S)-O-propionate with another agent that has a different mechanism of action, the likelihood of a cancer cell developing simultaneous resistance to both drugs is significantly reduced. For example, if a tumor becomes resistant to camptothecin by downregulating topoisomerase I, a co-administered drug that targets a different pathway (e.g., a microtubule inhibitor or an alkylating agent) can still effectively kill the cancer cells.

Furthermore, combination strategies can involve agents that directly counteract the mechanisms of resistance. While not yet specifically documented for Camptothecin-20(S)-O-propionate, research into other camptothecins has explored co-administration with inhibitors of efflux pumps to restore intracellular drug concentrations and reverse resistance. The development of new camptothecin derivatives that are insensitive to specific resistance mechanisms like ABCG2 expression is also an active area of research. dntb.gov.ua Studies on rat glioma cells resistant to camptothecin showed they had reduced topoisomerase I content but an increase in topoisomerase II and P-glycoprotein expression, highlighting the complex changes that can occur and the need for multi-pronged therapeutic attacks. researchgate.net

| Mechanism of Resistance | Combination Strategy | Rationale | Reference |

|---|---|---|---|

| Downregulation or mutation of Topoisomerase I | Combine with an agent having a different mechanism of action (e.g., platinum agent, taxane). | Provides an alternative pathway for cell killing, bypassing resistance to the Topo I inhibitor. | nih.govbroadinstitute.org |

| Increased drug efflux via transporter proteins (e.g., ABCG2, P-glycoprotein) | Co-administer with an inhibitor of the specific efflux pump. | Increases intracellular concentration of the chemotherapeutic agent by blocking its removal from the cell. | researchgate.netdntb.gov.ua |

| Activation of alternative survival pathways | Combine with targeted inhibitors of the activated pathway (e.g., PARP inhibitors, kinase inhibitors). | Blocks the compensatory mechanisms that cancer cells use to survive the initial drug-induced damage. | nih.govweizmann.ac.il |

Analytical Methodologies for Research and Development

Chromatographic Techniques for Quantification

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are fundamental for the quantitative analysis of Camptothecin-20(S)-O-propionate and its metabolites in various biological matrices.

A significant challenge in the pharmacokinetic analysis of Camptothecin-20(S)-O-propionate is the simultaneous measurement of the parent prodrug and its active metabolite, camptothecin (B557342) (CPT). nih.gov Sensitive HPLC assays have been developed to achieve this, enabling detailed pharmacokinetic studies. nih.gov

One established method utilizes a C18 reversed-phase column with a mobile phase consisting of acetonitrile, a phosphate (B84403) buffer, and heptanesulfonic acid, coupled with fluorescence detection. nih.gov This approach allows for the effective separation and quantification of both the prodrug and CPT. Sample preparation typically involves solid-phase extraction (SPE) from plasma, which yields high recovery rates for both analytes. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chromatographic Column | C18 Reversed-Phase | nih.gov |

| Mobile Phase | Acetonitrile, Phosphate Buffer, Heptanesulfonic Acid | nih.gov |

| Detection | Fluorescence | nih.gov |

| Sample Preparation | Solid-Phase Extraction (C18) | nih.gov |

| Lower Limit of Determination | 1 ng/mL | nih.gov |

Spectroscopic and Spectrometric Methods for Structural Elucidation and Analysis

A suite of spectroscopic and spectrometric techniques is employed to confirm the identity and elucidate the detailed structure of Camptothecin-20(S)-O-propionate.

Ultraviolet (UV) spectroscopy is a fundamental technique for the initial characterization of camptothecin and its derivatives. The UV-visible absorption spectrum of camptothecin in aqueous solution at an acidic pH, where the lactone form is predominant, shows characteristic absorption maxima. researchgate.netnih.gov For instance, camptothecin exhibits a strong and highest absorption of photon, known as λ-max, at 225 nm. d-nb.info The calibration curve for camptothecin has been shown to be linear over a concentration range of 2 to 70 μg/ml, with a high correlation coefficient, indicating good linearity. d-nb.info

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of Camptothecin-20(S)-O-propionate. The mass spectrum of the parent compound, camptothecin, shows a peak at m/z 349.2, which corresponds to its standard molecular weight. d-nb.info For Camptothecin-20(S)-O-propionate, the predicted monoisotopic mass is 404.1372 Da. uni.lu High-resolution mass spectrometry can provide predicted collision cross-section (CCS) values for various adducts, such as [M+H]+, [M+Na]+, and [M-H]-, which further aid in structural confirmation. uni.lu

| Adduct | m/z | Predicted CCS (Ų) | Reference |

|---|---|---|---|

| [M+H]+ | 405.14448 | 195.0 | uni.lu |

| [M+Na]+ | 427.12642 | 205.4 | uni.lu |

| [M-H]- | 403.12992 | 200.4 | uni.lu |

| [M+NH4]+ | 422.17102 | 209.4 | uni.lu |

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of Camptothecin-20(S)-O-propionate, providing information about the chemical environment of each proton and carbon atom. The ¹H NMR spectrum of camptothecin shows characteristic peaks for the hydroxyl (OH) proton, the N-H proton, aromatic protons, and methylene (B1212753) (CH₂) protons. d-nb.info These spectral features are crucial for confirming the core structure of the camptothecin molecule. d-nb.inforesearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of camptothecin displays characteristic absorption bands corresponding to specific structural features. researchgate.netresearchgate.net These include OH stretching, ester stretching, C=O stretching of the ketone and lactone rings, C=C, and C=N stretching vibrations. researchgate.net The presence of an ester stretching band is particularly relevant for confirming the propionate (B1217596) esterification at the 20-hydroxyl group in Camptothecin-20(S)-O-propionate.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| OH Stretching | 3437 | researchgate.net |

| Ester Stretching | 1741 | researchgate.net |

| C=O Stretching (Ketone) | 1642 | researchgate.net |

| C=C Stretching | 1621 | researchgate.net |

| C=N Stretching | 1438 | researchgate.net |

| C-O Stretching | 1033 | researchgate.net |

Translational Research Perspectives and Future Directions

Progression to Clinical Trials

Camptothecin-20(S)-O-propionate, also known as CZ48, is a propionate (B1217596) ester derivative of camptothecin (B557342), an alkaloid originally isolated from the Camptotheca acuminata tree. cancer.gov As a prodrug, it is designed to be hydrolyzed by esterases within the body to release the active form, camptothecin. cancer.gov This design aims to improve upon the limitations of the parent compound, such as poor solubility and stability of its active lactone ring at physiological pH. cancer.govnih.gov The ester group near the lactone moiety helps to inhibit protein binding, making the compound more resistant to hydrolysis and prolonging its half-life. cancer.gov

Preclinical studies have demonstrated the potential of Camptothecin-20(S)-O-propionate as an anticancer agent. In xenograft models using human tumors in nude mice, the compound, administered via oral gavage, showed significant antitumor activity against a broad spectrum of human tumor lines. nih.govaacrjournals.org Research indicated a high response rate across various tumor types, with some tumors showing regression. nih.govaacrjournals.org These promising preclinical results have led to the initiation of clinical trials to evaluate its safety and efficacy in humans. A Phase 1 clinical trial for Camptothecin-20(S)-O-propionate was initiated in September 2008 to investigate its effects in patients with advanced solid tumors and lymphomas. medchemexpress.com

Preclinical Efficacy of Camptothecin-20(S)-O-propionate in Human Tumor Xenografts

| Tumor Response Category | Number of Tumor Lines |

| Regressed | 9 |

| <10% of Control | 5 |

| <20% of Control | 3 |

| <40% of Control | 2 |

| No Response | 2 |

| Total Response Rate | 90% (19 of 21) |

| Data derived from studies on 21 human tumor lines tested with Camptothecin-20(S)-O-propionate. nih.govaacrjournals.org |

Biomarker Identification for Predicting Response to Camptothecin-20(S)-O-propionate

The primary mechanism of action for camptothecins is the inhibition of topoisomerase I, a nuclear enzyme crucial for DNA replication and repair. medchemexpress.commdpi.com Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, which leads to single-strand DNA breaks. cancer.gov When these breaks are encountered by the replication machinery, they can be converted into lethal double-strand breaks, ultimately triggering apoptosis. cancer.gov

Given this mechanism, the expression levels of topoisomerase I in tumor cells could serve as a potential biomarker for predicting the response to Camptothecin-20(S)-O-propionate. Higher levels of the target enzyme may correlate with increased sensitivity to the drug. benthamscience.com Furthermore, research has indicated a correlation between the sensitivity of tumors to treatment with CZ48 and the local concentrations of its active metabolite, camptothecin, within the tumors. medchemexpress.com This suggests that factors influencing drug uptake, metabolism, and retention within the tumor microenvironment could also be critical determinants of response and potential biomarkers.

Identifying predictive biomarkers is a key area of ongoing research for many cancer therapies. While specific biomarkers for Camptothecin-20(S)-O-propionate are still under investigation, the broader field of oncology offers insights. For instance, in other cancer treatments, biomarkers such as specific genetic mutations, protein expression levels, and inflammatory markers are used to predict patient response to targeted therapies and immunotherapies. nih.govmdpi.com Similar approaches could be applied to identify patients most likely to benefit from Camptothecin-20(S)-O-propionate.

Potential for Personalized Medicine Approaches

The development of Camptothecin-20(S)-O-propionate aligns with the principles of personalized medicine, which aims to tailor treatment to the individual characteristics of each patient's tumor. The identification of predictive biomarkers, as discussed above, is a cornerstone of this approach. By analyzing a patient's tumor for specific molecular markers, clinicians could potentially predict the likelihood of a positive response to Camptothecin-20(S)-O-propionate.

This allows for a more targeted and potentially more effective treatment strategy, moving away from a one-size-fits-all approach. For example, if high topoisomerase I expression is confirmed as a reliable biomarker, patients with tumors exhibiting this characteristic could be selected for treatment with Camptothecin-20(S)-O-propionate, increasing the probability of a successful outcome. medchemexpress.combenthamscience.com This strategy is already employed for other cancer drugs, where genetic testing for certain polymorphisms can guide dosing and minimize toxicity. mdpi.com

Unexplored Therapeutic Applications and New Research Avenues

While the primary focus of Camptothecin-20(S)-O-propionate research has been on its application in treating solid tumors and lymphomas, its mechanism of action suggests potential for broader therapeutic applications. medchemexpress.com The inhibition of topoisomerase I is a fundamental process that could be relevant in other diseases characterized by abnormal cell proliferation. mdpi.com

Future research could explore the efficacy of Camptothecin-20(S)-O-propionate in other cancer types not yet extensively studied. Combination therapies also represent a promising avenue. Investigating the synergistic effects of Camptothecin-20(S)-O-propionate with other chemotherapeutic agents, targeted therapies, or immunotherapies could lead to more effective treatment regimens. mdpi.com For instance, combining it with drugs that inhibit DNA repair mechanisms could enhance its cytotoxic effects.

Furthermore, the development of novel drug delivery systems for camptothecins, such as nanoparticles and antibody-drug conjugates, is an active area of research that could be applied to Camptothecin-20(S)-O-propionate. mdpi.commdpi.com These advanced delivery methods could improve tumor targeting, increase drug concentration at the tumor site, and potentially reduce systemic side effects.

常见问题

Q. What is the mechanism of action of Camptothecin-20(S)-O-propionate (CZ48) in cancer models?

CZ48 inhibits topoisomerase I (TOP1) by stabilizing the TOP1-DNA cleavable complex, preventing DNA religation and generating lethal double-strand breaks during replication . Unlike camptothecin (CPT), CZ48 acts as a prodrug: esterases hydrolyze its propionate ester group in vivo to release active CPT, enhancing stability and bioavailability . Researchers should validate TOP1 inhibition via DNA relaxation assays and monitor CPT release using HPLC or LC-MS in target tissues .

Q. How is CZ48 synthesized and characterized for purity in preclinical studies?

CZ48 is synthesized from CPT in a two-step process:

20(S)-O-propionylation : CPT reacts with propionic anhydride under controlled acidic conditions (e.g., H₂SO₄ catalysis) to yield CPT-P (20(S)-O-propionyl intermediate) .

Esterification : CPT-P is further modified to form the final propionate ester (CZ48), requiring precise temperature and solvent control (e.g., anhydrous dichloromethane) .

Characterization involves HPLC for purity (>95%), LC-MS for molecular weight confirmation (404.41 g/mol), and NMR to verify ester bond formation .

Q. What analytical methods are recommended for quantifying CZ48 and its metabolites in biological samples?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–370 nm) to separate CZ48, CPT, and carboxylate forms .

- LC-MS/MS : Quantify low-concentration metabolites in plasma/tissue homogenates using MRM transitions (e.g., m/z 404 → 348 for CZ48) .

- Enzymatic assays : Measure esterase activity in target tissues to correlate CPT release with CZ48 hydrolysis rates .

Safety note: Handle CZ48 with PPE (gloves, goggles) due to its mutagenic potential .

Advanced Research Questions

Q. How should researchers design in vivo experiments to evaluate CZ48’s efficacy and toxicity?

- Xenograft models : Use immunodeficient mice implanted with human tumors (e.g., MCF-7 breast cancer) to assess tumor regression at doses of 100–1,000 mg/kg/day .

- Key endpoints : Tumor volume reduction, survival analysis, and histopathology for off-target toxicity (e.g., gastrointestinal or hematopoietic systems) .

- Pharmacokinetics : Measure plasma half-life and tissue distribution of CZ48 and CPT using LC-MS, noting species-specific esterase activity differences .

Q. How can contradictory data on CZ48’s toxicity profile be resolved?

While CZ48 shows minimal toxicity in murine models (no MTD observed up to 1,000 mg/kg) , CPT derivatives are known for dose-limiting diarrhea and myelosuppression in humans . Investigate:

Q. What strategies optimize the formulation of CZ48 for enhanced stability and bioavailability?

- pH adjustment : Stabilize the lactone ring (active form) by formulating CZ48 in buffered solutions (pH 4–6) to prevent hydrolysis to the inactive carboxylate .

- Nanocarriers : Encapsulate CZ48 in PEGylated liposomes or polymeric micelles to prolong circulation time and reduce off-target effects .

Methodological Frameworks

How can PICOT criteria be applied to formulate research questions on CZ48?

Example PICOT question:

- P (Population): Human colorectal cancer xenografts in nude mice.

- I (Intervention): Oral CZ48 at 300 mg/kg/day.

- C (Comparison): Intravenous CPT-11 (irinotecan) at 50 mg/kg/week.

- O (Outcome): Tumor regression rate (% change in volume) at 4 weeks.

- T (Time): 6-week survival analysis.

Rationale: This framework ensures alignment with preclinical translational goals and comparators .

Q. How should researchers troubleshoot inconsistent CZ48 activity across cell lines?

- Assay validation : Confirm TOP1 expression levels via Western blot (low TOP1 correlates with resistance) .